molecular formula C21H17Cl2NO3S B13993106 3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide CAS No. 7473-54-3

3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide

Cat. No.: B13993106
CAS No.: 7473-54-3
M. Wt: 434.3 g/mol
InChI Key: OIYMLTZHCJKIAL-UHFFFAOYSA-N
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Description

3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a xanthene moiety, which is a tricyclic aromatic compound, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with N-ethyl-9H-xanthene-9-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit fluorescence.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the benzenesulfonamide group can inhibit certain enzymes, further contributing to its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichlorobenzenesulfonamide
  • N-ethyl-9H-xanthene-9-amine
  • 9H-xanthene-9-ylbenzenesulfonamide

Uniqueness

3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide is unique due to the combination of the xanthene and benzenesulfonamide moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

7473-54-3

Molecular Formula

C21H17Cl2NO3S

Molecular Weight

434.3 g/mol

IUPAC Name

3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide

InChI

InChI=1S/C21H17Cl2NO3S/c1-2-24(28(25,26)14-11-12-17(22)18(23)13-14)21-15-7-3-5-9-19(15)27-20-10-6-4-8-16(20)21/h3-13,21H,2H2,1H3

InChI Key

OIYMLTZHCJKIAL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1C2=CC=CC=C2OC3=CC=CC=C13)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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